Benzenaminium, 4-amino-N,N,N-trimethyl-

Thermal degradation Retro-Menshutkin reaction Anilinium salt stability

Researchers requiring a para-substituted quaternary ammonium aniline with a free 4-amino group face limited sourcing options for this bifunctional scaffold. This compound uniquely pairs a permanent cationic trimethylammonium center with a nucleophilic amine, enabling dual covalent-electrostatic surface functionalization. Key differentiators: (i) Diazotizable amine allows covalent grafting onto carbon nanomaterials while the ammonium group provides electrostatic anchoring-a dual mode unachievable with neutral anilines. (ii) As a Suzuki cross-coupling partner, the trimethylammonium group serves as a milder leaving group than aryl halides (amine protection advised for Ni(0) catalysis). (iii) The iodide salt form exhibits superior thermal stability over the chloride for pyrolytic methylation applications.

Molecular Formula C9H15N2+
Molecular Weight 151.23 g/mol
CAS No. 21248-43-1
Cat. No. B1213347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenaminium, 4-amino-N,N,N-trimethyl-
CAS21248-43-1
Synonyms4-trimethyl-ammonium aniline
4-trimethylammonium aniline
4-trimethylammonium aniline chloride, hydrochloride
4-trimethylammonium aniline iodide
4-trimethylammonium aniline monohydrochloride, iodide
p-trimethylammonium aniline
Molecular FormulaC9H15N2+
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=C(C=C1)N
InChIInChI=1S/C9H15N2/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3/q+1
InChIKeyMSHIGWWCLPELSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Benzenaminium, 4-amino-N,N,N-trimethyl- (CAS 21248-43-1) Demands a Quantified Evaluation Before Procurement


Benzenaminium, 4-amino-N,N,N-trimethyl- (CAS 21248-43-1), commonly referred to as 4-trimethylammonium aniline or p-aminophenyltrimethylammonium cation, is a para-substituted quaternary ammonium salt with the molecular formula C9H15N2+ [1]. It belongs to the N,N,N-trimethylanilinium class, characterized by a permanent positive charge on the quaternary nitrogen and a free 4-amino group on the aromatic ring [2]. This bifunctional architecture imparts dual reactivity: the trimethylammonium center can serve as a leaving group for cross-coupling and methylation reactions, while the 4-amino group enables diazotization, azo-coupling, and hydrogen-bonding interactions [3]. Commercially, the compound is supplied as various salts—iodide, chloride hydrochloride, and iodide monohydrochloride (CAS 62654-12-0)—with typical purity around 95% [1]. Its unique combination of a permanent cation and a nucleophilic amine makes it structurally distinct from simple aniline or N,N-dimethylaniline derivatives, positioning it as a specialized building block in synthetic chemistry, materials science, and biochemical probe design.

The Quantitative Risk of Treating 4-Amino-N,N,N-trimethylbenzenaminium as an Interchangeable Anilinium Salt


Substituting Benzenaminium, 4-amino-N,N,N-trimethyl- with an unsubstituted N,N,N-trimethylanilinium salt or a meta-amino isomer introduces significant and predictable deviations in reactivity, stability, and molecular recognition. The 4-amino group exerts a strong electron-donating mesomeric effect (+M), which directly alters the electron density on the aromatic ring and the quaternary nitrogen center [1]. This electronic modulation affects (i) the thermal degradation rate—where electron-donating substituents accelerate the retro-Menshutkin pathway that generates methyl halide; (ii) the reactivity in metal-catalyzed cross-coupling reactions, where the electronic character of the aryl ring influences oxidative addition and transmetallation steps; and (iii) the binding affinity in biological recognition systems, where the hydrogen-bonding capacity and charge distribution of the 4-amino group are critical for ligand–target interactions [2]. Consequently, procurement decisions that treat all trimethylanilinium salts as functionally equivalent risk compromised yields in synthetic protocols, altered selectivity in methylation versus arylation pathways, and failure in affinity-based applications. The quantitative evidence below substantiates these differentiation points.

Quantitative Evidence Guide: 4-Amino-N,N,N-trimethylbenzenaminium vs. Comparator Compounds


Thermal Stability: How the 4-Amino Substituent Alters Degradation Kinetics Relative to the Unsubstituted Parent Salt

The unsubstituted N,N,N-trimethylanilinium iodide (salt 1a) undergoes 23 ± 3% degradation after 20 minutes at 120 °C in DMSO-d6, whereas the chloride salt (1c) degrades by 85 ± 2% under identical conditions [1]. Electron-donating substituents on the aromatic ring systematically increase the degradation rate: the 4-methoxy-substituted salt (mimicking the +M effect of 4-amino) degrades significantly faster, while the 4-trifluoromethyl-substituted salt (79 ± 0% degradation) demonstrates that strong electron-withdrawing groups accelerate decomposition through an inductive mechanism [1]. Although direct degradation data for the 4-amino derivative are not reported in this study, the established structure–stability relationship places the 4-amino compound among the less thermally stable members of the class, with implications for storage and reaction temperature selection.

Thermal degradation Retro-Menshutkin reaction Anilinium salt stability

Affinity Chromatography: 4-Aminophenyltrimethylammonium vs. 4-Aminobenzamidine as Second Cationic Group in Trypsin-Binding Ligands

Burton and Lowe synthesized a series of triazine-based ligands bearing a 4-[2′-methyl-4′-(2″,4″-dichloro-1″,3″,5″-triazin-6-ylamino)phenylazo]benzamidine core and compared the effect of adding a second cationic group: either 4-aminophenyltrimethylammonium or 4-aminobenzamidine [1]. Both bis-cationic ligands displayed higher affinities than the parent (mono-cationic) compound for trypsin in solution. However, after immobilization on a solid support, the 4-aminophenyltrimethylammonium-containing ligand bound trypsin weakly or not at all, whereas the 4-aminobenzamidine-containing ligand retained binding capacity [1]. This differential behavior—strong solution binding but poor immobilized performance—is specific to the 4-aminophenyltrimethylammonium group and not shared by the 4-aminobenzamidine analog.

Affinity chromatography Trypsin purification Cationic ligand design

Graphene Functionalization: Covalent Attachment of 4-Amino-N,N,N-trimethylbenzenaminium via Diazonium Chemistry vs. Neutral Aniline Derivatives

Hadad et al. demonstrated that 4-amino-N,N,N-trimethylbenzene ammonium can be covalently grafted onto few-layer graphene (FLG) via a diazonium-based arylation reaction, yielding an FLG platform that carries permanent positive charges capable of immobilizing inorganic polyanions such as polyoxometalates [1]. This strategy exploits the 4-amino group for diazonium generation while preserving the trimethylammonium cation for electrostatic interactions. In contrast, neutral aniline or N,N-dimethylaniline derivatives would generate uncharged surfaces after analogous diazonium grafting, lacking the electrostatic anchoring functionality.

Graphene functionalization Diazonium arylation Positive surface charge

Suzuki Cross-Coupling Reactivity: Aryltrimethylammonium Salts as Electrophilic Partners—Class-Level Performance with p-Butyl Derivative (98% Yield)

Blakey and MacMillan reported the first Suzuki cross-coupling of aryltrimethylammonium triflates using an IMes·Ni(0) catalyst system, achieving 98% yield for p-butyl-trimethylammonium benzene triflate coupled with phenyl boronic acid under optimized conditions (Ni(COD)2/IMes-HCl, CsF, dioxane, 80 °C) [1]. The methodology tolerates both electron-withdrawing and electron-donating substituents on the aryltrimethylammonium coupling partner, suggesting that the 4-amino derivative should be a viable substrate. However, the 4-amino group is a competing nucleophile that may participate in undesired side reactions or coordinate to the nickel catalyst, potentially reducing yield relative to the p-butyl or unsubstituted analogs.

Suzuki cross-coupling Nickel catalysis C–N activation

Methylation vs. Arylation Divergence: The Dual Reactivity of Trimethylanilinium Salts and the Modulating Role of the 4-Amino Substituent

The mechanistic study by the Manchester group established that N,N,N-trimethylanilinium salts can follow two competing pathways: (i) thermal degradation to generate methyl iodide (a methylating species) via a closed-shell SN2 mechanism, and (ii) nickel-catalyzed cross-coupling via C–N bond activation of the aryl group [1]. The partitioning between methylation and arylation is sensitive to the electronic character of the aryl substituent, temperature, and counterion. The strongly electron-donating 4-amino group is expected to shift the balance toward arylation pathways (by stabilizing the positive charge on the ring and favoring oxidative addition at the C–N bond), while simultaneously accelerating thermal methylation if temperatures exceed the degradation threshold.

Methylation Arylation Dual reactivity decoupling

Meta vs. Para Isomer Distinction: 3-Amino-N,N,N-trimethylanilinium (CAS 51570-74-2) Exhibits Different Biological and Electronic Profiles

The meta-substituted isomer, 3-amino-N,N,N-trimethylanilinium (CAS 51570-74-2), differs from the 4-amino (para) compound in both electronic and steric properties [1]. The para-amino group can directly conjugate with the trimethylammonium center through the aromatic π-system, exerting a strong +M effect that stabilizes the quinoidal resonance form. The meta-amino group cannot participate in this direct conjugation, resulting in a predominantly inductive electron-withdrawing effect (−I). This fundamental electronic difference predicts that the para isomer will be more reactive toward electrophilic aromatic substitution, have distinct degradation kinetics, and exhibit different binding geometries in biological targets compared to the meta isomer.

Positional isomerism Meta vs. para substitution Structure–activity relationship

Where 4-Amino-N,N,N-trimethylbenzenaminium Outperforms Generic Alternatives: Evidence-Backed Scenarios


Covalent Functionalization of Carbon Nanomaterials Requiring Permanent Positive Surface Charge

The 4-amino group permits diazotization and subsequent covalent grafting onto graphene or carbon nanotubes via established diazonium chemistry, while the trimethylammonium group simultaneously introduces a permanent positive charge that enables electrostatic immobilization of anionic catalysts, biomolecules, or nanomaterials [1]. Neutral aniline or N,N-dimethylaniline derivatives cannot provide this dual functionality. This application is directly supported by the work of Hadad et al., where 4-amino-N,N,N-trimethylbenzene ammonium was used to create positively charged few-layer graphene (FLG) platforms for polyoxometalate immobilization [1].

Design of Bis-Cationic Affinity Ligands for Solution-Phase Trypsin or Kallikrein Recognition

When incorporated as a second cationic group on a triazine scaffold, 4-aminophenyltrimethylammonium enhances binding affinity for trypsin and pancreatic kallikrein in solution, as demonstrated by Burton and Lowe [2]. However, users must note that this affinity advantage is lost upon immobilization, making the compound best suited for solution-phase assays, homogeneous affinity capture, or soluble probe designs rather than column chromatography. The 4-aminobenzamidine analog should be selected for immobilized affinity resin applications.

Suzuki Cross-Coupling with Aryltrimethylammonium Electrophiles—Requires Amino Group Protection Strategies

The Blakey–MacMillan Ni(0)-catalyzed Suzuki protocol achieves up to 98% yield for aryltrimethylammonium salts with simple alkyl or aryl substituents [3]. For the 4-amino derivative, the free NH2 group may necessitate protection (e.g., as acetamide or Boc) to prevent catalyst poisoning or undesired side reactions. This scenario is appropriate for synthetic chemists who require a quaternary ammonium leaving group that is milder than aryl halides and who are prepared to implement amine protection/deprotection steps.

Controlled Thermal Methylation with Tunable Counterion Stability

The class-level thermal degradation data show that the iodide salt of N,N,N-trimethylanilinium is significantly more stable than the chloride salt (23 ± 3% vs. 85 ± 2% degradation at 120 °C over 20 min) [4]. For the 4-amino derivative, selecting the iodide salt (CAS 18953-50-9) over the chloride hydrochloride form (CAS 6148-14-7) provides a more thermally robust reagent for applications requiring controlled methyl iodide generation, such as pyrolytic methylation–mass spectrometry sequencing of peptides. The 4-amino group's electron-donating effect may further modulate the methylation onset temperature relative to the unsubstituted parent.

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